molecular formula C20H24N2O3S B2426617 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide CAS No. 955721-93-4

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide

Cat. No.: B2426617
CAS No.: 955721-93-4
M. Wt: 372.48
InChI Key: RXNFHIVSXLOZRS-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide is a chemical compound with potential therapeutic applications It belongs to the class of sulfonamides, which are known for their diverse biological activities

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)20(23)22-11-10-17-8-9-19(12-18(17)13-22)21-26(24,25)14-16-6-4-3-5-7-16/h3-9,12,15,21H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNFHIVSXLOZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold serves as the foundational structure. A common route involves the Bischler-Napieralski cyclization , where phenethylamine derivatives undergo cyclodehydration in the presence of phosphoryl chloride or polyphosphoric acid. For the 7-amino-THIQ intermediate, reduction of a nitro-substituted isoquinoline via catalytic hydrogenation (e.g., Pd/C, H₂) is employed.

Example Protocol :

  • Starting Material : Nitro-substituted isoquinoline (1 equiv).
  • Conditions : H₂ (1 atm), 10% Pd/C (0.1 equiv), ethanol, 25°C, 12 h.
  • Yield : 85–90%.
  • Key Data : The resulting 7-amino-THIQ is characterized by LC-MS (MH⁺ = 149.1) and ¹H NMR (δ 6.85–7.10 ppm, aromatic protons).

Introduction of the Isobutyryl Group

Acylation at the THIQ nitrogen is achieved using isobutyryl chloride under basic conditions. This step requires careful control to avoid over-acylation or side reactions.

Optimized Acylation Procedure :

  • Reagents : 7-Amino-THIQ (1 equiv), isobutyryl chloride (1.2 equiv), triethylamine (2 equiv).
  • Solvent : Dichloromethane (DCM), 0°C → 25°C.
  • Reaction Time : 4 h.
  • Workup : Washing with 1M HCl, saturated NaHCO₃, and brine.
  • Yield : 78%.
  • Characterization : ¹³C NMR confirms the isobutyryl carbonyl at δ 175.2 ppm.

Sulfonylation at the 7-Amino Position

The final step involves reacting 2-isobutyryl-7-amino-THIQ with phenylmethanesulfonyl chloride . This reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, facilitated by a base.

Sulfonylation Protocol :

  • Reagents : 2-Isobutyryl-7-amino-THIQ (1 equiv), phenylmethanesulfonyl chloride (1.1 equiv), triethylamine (1.5 equiv).
  • Solvent : Acetonitrile or tetrahydrofuran (THF), 0°C → 25°C.
  • Reaction Time : 3–5 h.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
  • Yield : 65–72%.
  • Analytical Data :
    • LC-MS : MH⁺ = 416.2.
    • ¹H NMR (DMSO-d₆): δ 7.25–7.45 (m, 5H, phenyl), 4.35 (s, 2H, CH₂SO₂), 3.10–3.30 (m, 4H, THIQ ring).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Solvent Temperature Yield Source
THIQ Formation Pd/C, H₂, ethanol Ethanol 25°C 85–90%
Acylation Isobutyryl chloride, triethylamine DCM 0°C → 25°C 78%
Sulfonylation Phenylmethanesulfonyl chloride, TEA THF 0°C → 25°C 72%

Challenges and Optimization Strategies

  • Regioselectivity : Competing acylation at the 1-position is mitigated by steric hindrance from the 2-isobutyryl group.
  • Purification : Low yields in initial steps (e.g., 7.5% in) highlight the need for optimized chromatographic conditions (e.g., DCM/MeOH 95:5).
  • Scale-Up : Patent ES2911351T3 suggests using toluene sulfonate salts for crystallinity improvement, enhancing processability.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with effects on cellular processes.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where sulfonamides are effective.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide
  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide
  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Uniqueness

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroisoquinoline core linked to a phenylmethanesulfonamide group. The presence of the isobutyryl substituent enhances its chemical reactivity and biological activity. The sulfonamide moiety is particularly significant for its role in modulating biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known for inhibiting bacterial growth by interfering with folic acid synthesis, which can be critical in developing antimicrobial agents.
  • Receptor Binding : The compound may bind to specific receptors involved in neurological pathways, suggesting potential applications in treating neurodegenerative diseases and pain management.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

Activity Type Description
Antimicrobial Inhibits bacterial growth through interference with folic acid synthesis.
Neuroprotective Potential applications in treating neurodegenerative disorders.
Anti-inflammatory May reduce inflammation and provide pain relief.
Anticancer Investigated for its ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds within the same class as this compound:

  • Antimicrobial Activity : A study demonstrated that sulfonamide derivatives showed significant antibacterial properties against various strains of bacteria by disrupting their metabolic pathways .
  • Neuroprotective Effects : Research indicated that tetrahydroisoquinoline derivatives possess neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
  • Anticancer Potential : Investigations into similar compounds revealed their ability to inhibit tumor growth in vitro and in vivo models through apoptosis induction and cell cycle arrest .

Q & A

Q. What are the key synthetic pathways for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the tetrahydroisoquinoline core via catalytic hydrogenation or reductive amination .
  • Introduction of the isobutyryl group using acyl chloride derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Sulfonamide coupling via nucleophilic substitution, requiring precise temperature control (0–5°C for exothermic steps) and anhydrous conditions to avoid hydrolysis . Key optimizations include using protecting groups (e.g., Boc) for amine intermediates and monitoring reactions with TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regioselectivity of functional groups (e.g., sulfonamide NH at δ 9–10 ppm, isobutyryl carbonyl at ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) and resolves byproducts from incomplete coupling steps .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

Q. What are the primary functional groups in this compound, and how do they contribute to its reactivity?

  • Tetrahydroisoquinoline core: Provides a rigid scaffold for target binding; the secondary amine can participate in hydrogen bonding .
  • Sulfonamide group: Enhances solubility and acts as a hydrogen bond acceptor/donor, influencing pharmacokinetics .
  • Isobutyryl moiety: Increases lipophilicity, potentially improving membrane permeability . Reactivity is modulated by electron-withdrawing (sulfonamide) and electron-donating (tetrahydroisoquinoline) groups, affecting electrophilic substitution patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?

  • Structural modifications: Replace the isobutyryl group with cyclopropanecarbonyl or furan-2-carbonyl to assess potency changes in enzymatic assays .
  • Bioisosteric replacements: Substitute the phenylsulfonamide with thiophene or dimethoxybenzene sulfonamide to evaluate target selectivity .
  • In vitro assays: Measure IC50 values against target enzymes (e.g., carbonic anhydrase) and compare with control compounds like acetazolamide .

Q. What strategies are recommended for resolving contradictions in reported biological activities of sulfonamide derivatives?

  • Dose-response studies: Clarify whether conflicting results (e.g., antibacterial vs. antitumor activity) stem from concentration-dependent effects .
  • Target profiling: Use proteomic or CRISPR screening to identify off-target interactions that may explain divergent outcomes .
  • Metabolic stability assays: Assess if metabolite formation (e.g., via hepatic microsomes) alters activity .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

  • Molecular docking: Utilize AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like cyclooxygenase-2 (COX-2), leveraging crystallographic data (PDB: 5IKT) .
  • MD simulations: Perform 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes under physiological conditions .
  • QSAR models: Train machine learning algorithms on sulfonamide datasets to predict ADMET properties .

Data Contradiction Analysis

  • Example Contradiction: Variability in reported antibacterial efficacy may arise from differences in bacterial strain susceptibility or assay media (e.g., cation-adjusted Mueller-Hinton vs. LB broth) .
  • Resolution: Standardize protocols using CLSI guidelines and include positive controls (e.g., sulfamethoxazole) for cross-study comparability .

Methodological Recommendations

  • Crystallography: Use SHELXL for refining high-resolution X-ray structures to resolve stereochemical ambiguities .
  • Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability .

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